![molecular formula C23H28N4O2S B2678158 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide CAS No. 1261004-82-3](/img/structure/B2678158.png)
2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C24H30N4O2S. The exact structure would involve the specific arrangement of these atoms in space, and the bonds between them. This information is typically obtained through techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, the specific structural details for this compound are not available in the retrieved sources.Applications De Recherche Scientifique
Antitumor and Antimicrobial Agents
Antitumor Agents
Several studies have explored the role of similar pyrrolo[2,3-d]pyrimidine derivatives as potent antitumor agents. For instance, classical and nonclassical analogues of similar compounds have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors with significant antitumor properties (Gangjee et al., 2007). Another study focused on designing and synthesizing classical antifolates with pyrrolo[2,3-d]pyrimidine rings, which showed potential as dual inhibitors of DHFR and thymidylate synthase in antitumor applications (Gangjee et al., 2005).
Antimicrobial Agents
Compounds with pyrrolo[2,3-d]pyrimidine structure have also been evaluated for their antimicrobial activity. One study utilized a key intermediate similar in structure for synthesizing new heterocycles with demonstrated antimicrobial properties (Bondock et al., 2008). This indicates the potential utility of 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide in similar contexts.
Catalysts and Inhibitors
Catalysis
Certain pyrrolo[2,3-d]pyrimidine derivatives have been used as catalysts in green chemistry. For example, their use in the synthesis of new pyrrolo[2,3-d]pyrimidin-4-ones via cyclocondensation, highlighting their role as catalysts in environmentally friendly chemical processes (Davoodnia et al., 2010).
Inhibitors of Enzymes and Receptors
The pyrrolo[2,3-d]pyrimidine scaffold has been utilized in the synthesis of compounds that act as inhibitors of various enzymes and receptors. This includes their role in inhibiting the histamine H4 receptor, indicating potential in treating inflammatory and pain conditions (Altenbach et al., 2008).
Anti-Hyperglycemic and Antiviral Activities
Anti-Hyperglycemic Compounds
Research into spiro derivatives of pyrrolopyrimidines, which share structural similarities, has shown promising results as anti-hyperglycemic agents (Fatahala et al., 2018).
Antiviral Properties
Studies on pyrrolo[2,3-d]pyrimidine nucleoside antibiotics and their synthetic analogues, which include similar structures, have demonstrated substantial antiviral activities against a range of viruses (Bergstrom et al., 1984).
Safety and Hazards
The safety and hazards associated with this compound are not provided in the available literature. As with any chemical compound, handling should be done with appropriate safety precautions to prevent exposure and potential harm. This compound is not intended for human or veterinary use, suggesting that it may have harmful effects if ingested or otherwise introduced into the body.
Orientations Futures
The future research directions for this compound could involve further studies on its antiviral activity, given that similar compounds have shown such activity . Additionally, research could be conducted to determine its physical and chemical properties, safety profile, and potential uses in other applications. As always, any future research should be conducted following appropriate ethical guidelines and safety procedures.
Propriétés
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-2-3-13-27-22(29)21-20(18(14-24-21)16-9-5-4-6-10-16)26-23(27)30-15-19(28)25-17-11-7-8-12-17/h4-6,9-10,14,17,24H,2-3,7-8,11-13,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWJXDYWJMQBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2678075.png)
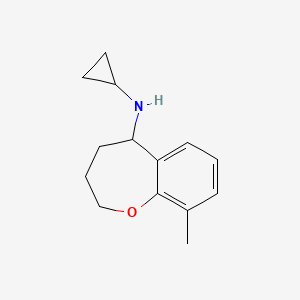
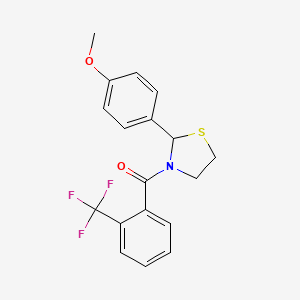
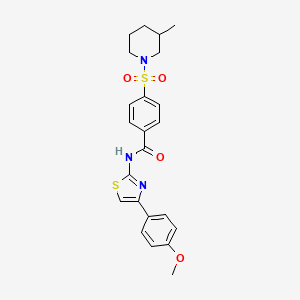
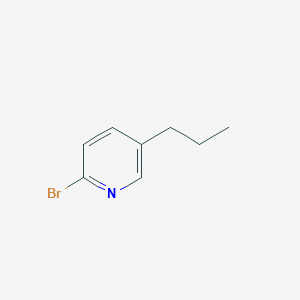
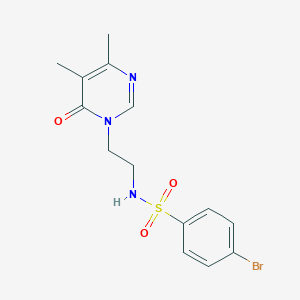
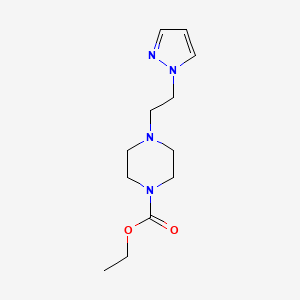
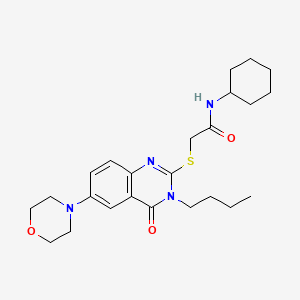
![N-Methyl-N-[2-oxo-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2678088.png)
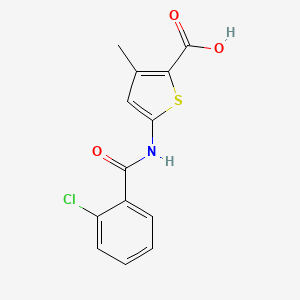

![tert-butyl [(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/no-structure.png)


